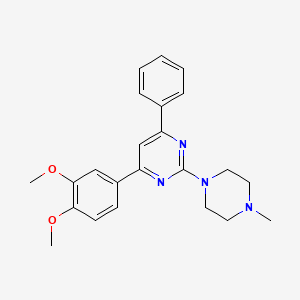
4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine, also known as CEP-701, is a small-molecule inhibitor of receptor tyrosine kinases. It was first synthesized in the late 1990s and has since been extensively studied for its potential in cancer treatment.
Mécanisme D'action
4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine inhibits receptor tyrosine kinases by binding to the ATP-binding pocket of the kinase domain. This prevents the kinase from phosphorylating downstream signaling molecules, thereby inhibiting cell proliferation and inducing apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to induce apoptosis in leukemia cells and inhibit the growth of solid tumors in animal models. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine is its specificity for receptor tyrosine kinases, which makes it a promising candidate for cancer treatment. However, like many small-molecule inhibitors, this compound has limited bioavailability and can be difficult to administer in vivo. In addition, its efficacy may be limited by the development of resistance, which is a common problem with targeted therapies.
Orientations Futures
For 4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine research include the development of more potent and selective inhibitors, the identification of biomarkers to predict response to therapy, and the investigation of combination therapies with other anti-cancer agents. In addition, the role of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases, should be explored.
Méthodes De Synthèse
The synthesis of 4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-(3,4-dimethoxyphenyl)-2-nitro-6-phenylpyrimidine. This is followed by the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 4-methylpiperazine to yield this compound.
Applications De Recherche Scientifique
4-(3,4-dimethoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenylpyrimidine has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of several receptor tyrosine kinases, including FLT3, KIT, and TRKA. These kinases play important roles in the development and progression of various types of cancer, and their inhibition by this compound has been shown to induce apoptosis and inhibit tumor growth.
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-26-11-13-27(14-12-26)23-24-19(17-7-5-4-6-8-17)16-20(25-23)18-9-10-21(28-2)22(15-18)29-3/h4-10,15-16H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNNBBLVXQAVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5000725.png)
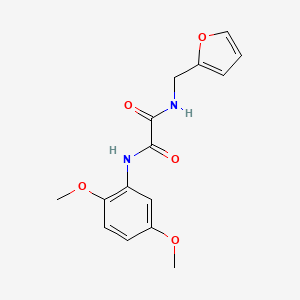


![3-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5000749.png)
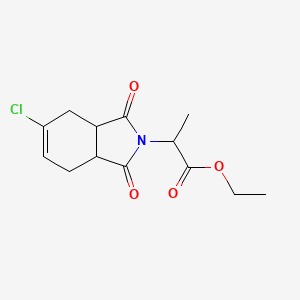
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~1~-(3-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B5000755.png)
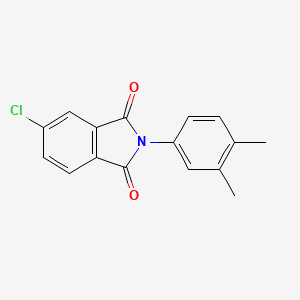
![ethyl 4-{[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5000771.png)
![1-[4-(2,3,6-trimethylphenoxy)butyl]piperidine](/img/structure/B5000783.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5000800.png)
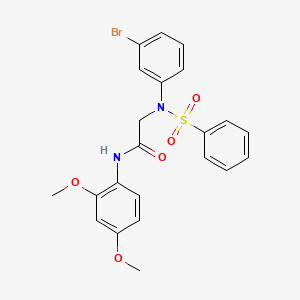
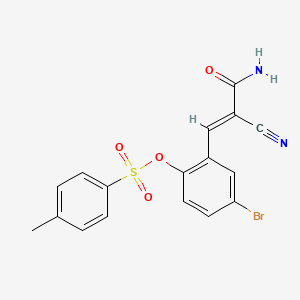
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B5000822.png)